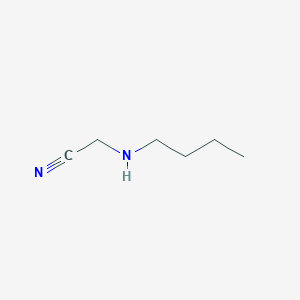

(Butylamino)acetonitrile

Vue d'ensemble

Description

(Butylamino)acetonitrile may be used in preparation of amides, carbamates and sulphonamides.

Mécanisme D'action

. The primary targets of this compound are not explicitly mentioned in the available literature.

Mode of Action

It is known that the compound may be used in the preparation of amides, carbamates, and sulphonamides .

Pharmacokinetics

It is known that (n-butylamino)acetonitrile can be analyzed by reverse phase (rp) high performance liquid chromatography (hplc) method with simple conditions .

Analyse Biochimique

Biochemical Properties

(n-Butylamino)acetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of amides and carbamates. It interacts with enzymes such as nitrilases and amidases, which catalyze the hydrolysis of nitriles to amides and acids . These interactions are crucial for the formation of various biochemical compounds that are essential in metabolic pathways. Additionally, (n-Butylamino)acetonitrile can form complexes with metal ions, influencing the activity of metalloenzymes involved in cellular processes .

Cellular Effects

(n-Butylamino)acetonitrile has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, (n-Butylamino)acetonitrile impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of (n-Butylamino)acetonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and affecting the overall biochemical pathways . For example, (n-Butylamino)acetonitrile can inhibit the activity of certain nitrilases, leading to the accumulation of nitriles and affecting downstream metabolic processes . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (n-Butylamino)acetonitrile can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that (n-Butylamino)acetonitrile can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of (n-Butylamino)acetonitrile vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolic pathways . At high doses, (n-Butylamino)acetonitrile can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to organs . It is important to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

(n-Butylamino)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the activity of enzymes involved in the synthesis and degradation of amides and carbamates, leading to changes in metabolic flux and metabolite levels . Additionally, (n-Butylamino)acetonitrile can influence the activity of metalloenzymes, impacting the overall metabolic pathways and cellular function .

Transport and Distribution

Within cells and tissues, (n-Butylamino)acetonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . The transport and distribution of (n-Butylamino)acetonitrile are crucial for its biochemical effects and overall impact on cellular processes.

Subcellular Localization

The subcellular localization of (n-Butylamino)acetonitrile is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows (n-Butylamino)acetonitrile to interact with specific biomolecules and enzymes within the cell . Understanding the subcellular localization of (n-Butylamino)acetonitrile is important for elucidating its biochemical properties and mechanisms of action.

Activité Biologique

(Butylamino)acetonitrile, with the molecular formula C₆H₁₂N₂ and a molecular weight of approximately 112.17 g/mol, is an organic compound featuring both an amine group and a nitrile moiety. Its structure allows it to act as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article focuses on its biological activity, including its mechanisms of action, applications in research, and potential therapeutic uses.

- Molecular Formula : C₆H₁₂N₂

- Molecular Weight : 112.17 g/mol

- Functional Groups : Amine (-NH₂), Nitrile (-C≡N)

Study on Protein Derivatization

A study highlighted the use of this compound in improving the efficiency of protein derivatization methods. The compound modifies protein side chains to enhance their detectability and separation during mass spectrometry analysis. This application underscores its importance in biochemical research, particularly in proteomics.

Antimicrobial Activity Research

In a broader context, related nitriles have been investigated for their antimicrobial properties. For instance, some derivatives have shown strong activity against Staphylococcus aureus and other Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 3.91 µg/mL to 62.5 µg/mL . While these findings do not directly test this compound, they suggest that similar compounds may possess noteworthy antimicrobial effects.

The precise biological mechanisms through which this compound exerts its effects are not thoroughly documented. However, its structural characteristics imply several potential interactions:

- Amine Group Reactivity : The amine group can participate in nucleophilic attacks or form hydrogen bonds with various biological molecules.

- Nitrile Group Hydrolysis : The nitrile can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of amides or carboxylic acids that may exhibit distinct biological activities.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

(Butylamino)acetonitrile serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its functional groups, particularly the amine and nitrile groups, allow it to participate in a variety of chemical reactions:

- Condensation Reactions : The amine group facilitates the formation of new carbon-carbon bonds through condensation reactions, enabling the construction of complex nitrogen-containing heterocycles.

- Hydrolysis Reactions : Under acidic or basic conditions, this compound can undergo hydrolysis, resulting in the formation of amides or other nitrogen-containing compounds.

Synthetic Routes

Several synthetic methods exist for producing this compound:

- Reaction with Butylamine and Acetonitrile : This common method involves heating butylamine with acetonitrile, often using catalysts to enhance yield.

- Cyanomethylation of Butylamine : In this approach, various reagents facilitate the reaction, allowing for flexibility depending on desired purity and yield.

Proteomic Research

Protein Derivatization

In proteomics, this compound is utilized for protein derivatization. This process modifies protein side chains to enhance their separation and identification during mass spectrometry analysis. While the exact mechanism remains partially understood, it is believed that this compound selectively targets specific amino acid residues within proteins.

Interaction Studies

Metal Ion Complexation

Research indicates that this compound can form complexes with metal ions, which may influence its reactivity and stability in various environments. Understanding these interactions is crucial for optimizing its application in catalysis and material science.

Electrochemical Applications

Solvent Properties

As a polar aprotic solvent, this compound is valuable in electrochemical studies due to its ability to dissolve salts required for preparing supporting electrolytes. It has a relatively large electrochemical window, making it suitable for both anodic and cathodic processes .

Table 1: Summary of Applications

Propriétés

IUPAC Name |

2-(butylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-3-5-8-6-4-7/h8H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMMZKAWNAKPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184186 | |

| Record name | (Butylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-04-6 | |

| Record name | 2-(Butylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Butylamino)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3010-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Butylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (butylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of N-substituted aminoacetonitriles relate to their activity against Fusarium diseases?

A: The study by [] investigated the structure-activity relationship (SAR) of various N-substituted aminoacetonitriles against Fusarium oxysporum f. sp. raphani, the causal agent of yellows in Japanese radish. They found that the size of the N-alkyl group significantly influenced the preventive activity. Specifically:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.